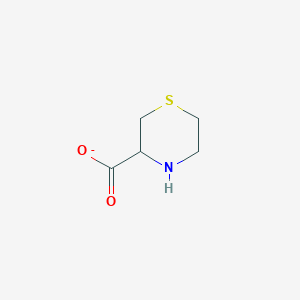

Thiomorpholine-3-carboxylate

説明

Significance of Sulfur-Containing Heterocycles in Chemical Sciences

Heterocyclic compounds that include sulfur atoms are a significant class of molecules in the chemical sciences, particularly in the field of medicinal chemistry. bookpi.orgresearchgate.netnih.gov These compounds, often referred to as S-heterocycles, form the core structure of numerous drugs approved by the FDA and other medicinally active compounds. researchgate.netnih.gov Their value stems from a wide array of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, antidiabetic, and antihypertensive activities. researchgate.netnih.govopenmedicinalchemistryjournal.com

The inclusion of a sulfur atom within a heterocyclic ring imparts distinct physicochemical properties compared to their nitrogen or oxygen-containing counterparts. researchgate.net This has led researchers to increasingly focus on S-heterocycles to develop new therapeutic agents with potentially high medicinal value. nih.gov Beyond pharmaceuticals, sulfur-containing heterocycles are also found in various natural products and are utilized in the development of agrochemicals and materials science. openmedicinalchemistryjournal.comtandfonline.comchemimpex.com

Overview of Thiomorpholine-3-carboxylate within Amino Acid and Cyclic Amine Chemistry

This compound is a specialized organic compound that holds a unique position at the intersection of amino acid and cyclic amine chemistry. chemimpex.comhmdb.ca Structurally, it is a derivative of thiomorpholine (B91149), which is a six-membered heterocyclic ring containing both a sulfur and a nitrogen atom. cymitquimica.com The addition of a carboxylate group at the third position of this ring classifies it as a cyclic, non-proteinogenic alpha-amino acid analogue. chemimpex.comhmdb.ca

As a cyclic amino acid, it provides a conformationally constrained scaffold that is of significant interest in medicinal chemistry and peptide science. chemimpex.com Its structure allows it to be used as a building block in the synthesis of more complex molecules, including peptide mimetics and novel drug candidates. chemimpex.comcymitquimica.com The presence of both the secondary amine and the carboxylic acid functional groups allows it to undergo reactions typical of amino acids, such as amidation and esterification. cymitquimica.com The thiomorpholine ring itself enhances the molecule's stability and influences its reactivity and biological interactions. chemimpex.com

Historical Context of this compound Investigation

Research into thiomorpholine derivatives began to gain traction in the mid-20th century, where they were initially studied as structural analogues of morpholine (B109124). The substitution of the oxygen atom in morpholine with sulfur created compounds with different electronic and steric properties, opening new avenues for investigation. Early research focused on the synthesis and potential pharmacological activities of the thiomorpholine scaffold, with some derivatives being evaluated for hypnotic, sedative, and anticonvulsant properties. researchgate.net One of the early preparative methods for Thiomorpholine-3-carboxylic acid involved starting from the naturally occurring amino acid cysteine. clockss.org Over time, the development of solid-phase synthesis techniques has enabled the stereoselective production of various this compound derivatives, facilitating more detailed studies into their chemical and biological properties. nih.govimtm.czacs.org

Structure

2D Structure

3D Structure

特性

分子式 |

C5H8NO2S- |

|---|---|

分子量 |

146.19 g/mol |

IUPAC名 |

thiomorpholine-3-carboxylate |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/p-1 |

InChIキー |

JOKIQGQOKXGHDV-UHFFFAOYSA-M |

正規SMILES |

C1CSCC(N1)C(=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies for Thiomorpholine 3 Carboxylate and Its Derivatives

Classical Synthetic Approaches

Traditional methods for constructing the thiomorpholine (B91149) ring system remain fundamental in organic synthesis. These approaches often involve direct ring-closing reactions, structural rearrangements of existing rings, or the condensation of multiple components.

Direct Cyclization Strategies

Direct cyclization is a common and straightforward approach to forming the thiomorpholine ring. This strategy typically involves the intramolecular reaction of a linear precursor containing both a thiol and an amine functionality, which react to form the heterocyclic structure.

One prevalent method involves the cyclization of β-amino thiols. For instance, acid-mediated cyclization, using Brønsted acids like p-toluenesulfonic acid (pTSA) or trifluoroacetic acid (TFA), can catalyze the ring closure of these precursors to yield the thiomorpholine core. smolecule.com Another approach starts with the reaction of 2-mercaptoethanol (B42355) with aziridine, which is then converted to 2-(2-chloroethylthio)ethylamine hydrochloride. Subsequent base-mediated cyclization with a base such as triethylamine (B128534) effectively yields the thiomorpholine ring. nih.gov

A key strategy for synthesizing thiomorpholine-3-carboxylate specifically involves the cyclization of cysteine derivatives. For example, L-thiomorpholine-3-carboxylic acid is known to be a cyclized analog of S-(2-chloroethyl)-L-cysteine. nih.gov The cyclization of suitable thiol-containing precursors with α,β-unsaturated carbonyl compounds is another effective method.

A continuous flow process has also been developed, highlighting a modern approach to classical reactions. This method utilizes a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, followed by a base-mediated cyclization to produce thiomorpholine. nih.gov

| Starting Materials | Reagents/Conditions | Product | Reference |

| Cysteamine hydrochloride, Vinyl chloride | 1. 9-fluorenone (B1672902) (photocatalyst), 365 nm irradiation 2. DIPEA, 100 °C | Thiomorpholine | nih.gov |

| 2-mercaptoethanol, Aziridine | Conversion to 2-(2-chloroethylthio)ethylamine hydrochloride, then Et₃N | Thiomorpholine | nih.gov |

| β-amino thiols | p-toluenesulfonic acid (pTSA) or Trifluoroacetic acid (TFA) | Thiomorpholine core | smolecule.com |

| Thiol-containing precursors, α,β-unsaturated carbonyl compounds | Cyclization followed by oxidation | (3R)-5-oxothiomorpholine-3-carboxylic acid |

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions offer sophisticated pathways to synthesize thiomorpholine derivatives from other heterocyclic systems. etsu.edu These methods can create molecular complexity and provide access to structures not easily obtained through direct cyclization. etsu.edu

A notable example of a ring contraction approach involves a photochemical strategy for scaffold remodeling. chemrxiv.org In this process, a piperazine, morpholine (B109124), or thiomorpholine derivative can undergo ring contraction. Specifically, thiomorpholine derivatives can be converted into 2,3-cis-disubstituted tetrahydrothiophene (B86538) structures. This transformation is initiated by a phosphorus-promoted selective 1,5-hydrogen atom transfer (HAT) process, which leads to the formation of an imine- and enol-containing intermediate. A subsequent Mannich reaction results in the final, contracted five-membered ring, favored due to its greater stability over a seven-membered ring. chemrxiv.org

While less common for the direct synthesis of this compound itself, ring expansion principles, such as the Wagner-Meerwein rearrangement involving carbocation intermediates, are fundamental in heterocyclic chemistry and can be adapted to create larger ring systems that might serve as precursors to thiomorpholines after further modification. etsu.eduresearchgate.net

| Starting Heterocycle | Reaction Type | Key Process | Resulting Scaffold | Reference |

| Thiomorpholine derivative | Photochemical Ring Contraction | 1,5-Hydrogen Atom Transfer (HAT), Mannich reaction | 2,3-cis-disubstituted tetrahydrothiophene | chemrxiv.org |

Condensation Reactions in Thiomorpholine Ring Formation

Condensation reactions, particularly those involving multiple components, provide an efficient means to assemble the thiomorpholine scaffold. These reactions build the heterocyclic ring by forming new carbon-carbon and carbon-heteroatom bonds in a single step.

One such method is the Claisen-Schmidt condensation, which can be used to synthesize chalcone (B49325) derivatives that incorporate a thiomorpholine moiety. This reaction typically involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. researchgate.net For example, a 2-thiomorpholine substituted quinoline-3-carbaldehyde can be reacted with an acetophenone (B1666503) derivative to create complex structures containing the thiomorpholine ring. researchgate.net

Mannich-type reactions also offer a pathway to thiomorpholine derivatives. vulcanchem.com A Mannich reaction involving thiomorpholine, formaldehyde, and another component like methylsulfanyl-acetic acid can facilitate the formation of a new carbon-carbon bond, leading to a substituted thiomorpholine structure under acidic conditions. vulcanchem.com

Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools for generating molecular diversity. researchgate.netbeilstein-journals.org The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a peptide-like product. By using bifunctional starting materials, such as cyclic β-amino acids, this reaction can be adapted to synthesize complex heterocyclic structures, including bicyclic β-lactams, demonstrating its potential for creating scaffolds related to thiomorpholines. beilstein-journals.org

Advanced Synthetic Techniques

To meet the demands for high-throughput synthesis and the creation of compound libraries, advanced techniques like polymer-supported synthesis have been developed. These methods offer significant advantages in purification and automation.

Polymer-Supported Synthesis

Polymer-supported synthesis, particularly solid-phase synthesis, has emerged as a powerful strategy for the stereoselective preparation of this compound derivatives. acs.orgthieme-connect.com This technique involves attaching a starting material to a solid support (resin), performing a series of reactions, and then cleaving the final product from the support. nih.govacs.orgacs.org

The solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives typically begins with the immobilization of a protected amino acid onto a resin, such as Wang resin. thieme-connect.comacs.org A common starting material is Fmoc-Cys(Trt)-OH (Fmoc-protected and Trityl-protected Cysteine). acs.orgnih.gov

The general synthetic sequence proceeds as follows:

Immobilization: The protected amino acid (e.g., Fmoc-Cys(Trt)-OH) is attached to the solid support. acs.org

Deprotection: The Fmoc protecting group on the amine is removed.

Sulfonylation/Acylation: The free amine is then reacted with a sulfonyl chloride (like 4-nitrobenzenesulfonyl chloride) or an acylating agent. acs.orgacs.org

Alkylation: A subsequent alkylation step is performed.

Cyclization and Cleavage: The final step involves an acid-mediated cleavage from the resin, which simultaneously induces cyclization to form the thiomorpholine ring. acs.org Trifluoroacetic acid (TFA) is often used for this purpose. The use of neat TFA can achieve quantitative ring closure for certain thiomorpholine derivatives. acs.orgacs.org

This solid-phase protocol allows for the synthesis of a library of derivatives by varying the building blocks used in the sulfonylation/acylation and alkylation steps. acs.org Furthermore, stereoselective outcomes can be achieved, yielding specific configurations of the final thiomorpholine-3-carboxylic acid products. acs.org

| Resin | Starting Amino Acid | Key Reagents | Key Steps | Product | Reference |

| Wang Resin | Fmoc-Cys(Trt)-OH | 4-nitrobenzenesulfonyl chloride, Trifluoroacetic acid (TFA) | Immobilization, Fmoc deprotection, Sulfonylation, Cyclization/Cleavage | N-sulfonylthiomorpholine-3-carboxylic acid derivatives | acs.orgacs.orgacs.org |

Application of Immobilized Amino Acid Precursors

Solid-phase synthesis offers a powerful platform for constructing libraries of this compound derivatives. This approach utilizes amino acid precursors anchored to a polymer support, which facilitates purification by simple filtration and washing.

A prominent strategy involves the use of Fmoc-Cys(Trt)-OH (N-fluorenylmethyloxycarbonyl-S-trityl-L-cysteine) as the starting amino acid precursor. acs.orgbiocrick.com This cysteine derivative is typically immobilized onto a solid support, such as Wang resin, through an ester linkage. acs.orgthieme-connect.com The general solid-phase synthesis begins with the loading of the protected cysteine onto the resin. acs.org Following immobilization, the Fmoc protecting group on the nitrogen is removed, and the now-free amino group can be subjected to various reactions, such as N-alkylation or N-acylation, to introduce diversity. acs.orgacs.org For instance, the intermediate can be protected and activated through sulfonylation with reagents like 4-nitrobenzenesulfonyl chloride (NsCl). acs.org This polymer-supported method allows for the systematic construction of N-alkyl-N-sulfonyl/acyl intermediates prior to the final cyclization and cleavage steps. acs.org

| Precursor | Solid Support | Key Features |

| Fmoc-Cys(Trt)-OH | Wang Resin | Enables solid-phase synthesis; Cysteine provides the sulfur and C3-chiral center. biocrick.comacs.org |

| Immobilized Fmoc-Ser(tBu)-OH | Wang Resin | Used for the synthesis of the analogous morpholine structures. acs.orgnih.gov |

| Immobilized Fmoc-Thr(tBu)-OH | Wang Resin | Used for the synthesis of the analogous morpholine structures. acs.orgnih.gov |

Cleavage Strategies for Target Compounds

The final step in solid-phase synthesis is the cleavage of the target molecule from the polymer resin. The choice of cleavage reagent is critical as it can also induce the final cyclization and influence the stereochemical outcome.

Trifluoroacetic acid (TFA) is a commonly employed reagent for cleaving the synthesized compounds from the resin. acs.orgbiocrick.com For the synthesis of thiomorpholine-3-carboxylates, a TFA-mediated cleavage cocktail is often used. acs.org A significant finding is the role of triethylsilane (TES) within this cocktail. The inclusion of TES facilitates a reductive cyclization, leading to the stereoselective formation of the saturated thiomorpholine-3-carboxylic acid ring system. acs.orgbiocrick.combiocrick.com In the absence of a reducing agent like TES, the resulting product is often the unsaturated dihydrothiazine derivative. acs.org While a 50% TFA solution in dichloromethane (B109758) (DCM) can be effective, quantitative ring closure for some thiomorpholine derivatives requires neat TFA. acs.org

| Cleavage Reagent/Cocktail | Function | Outcome |

| Trifluoroacetic Acid (TFA) | Cleaves product from resin; promotes cyclization. acs.orgbiocrick.com | Releases the heterocyclic compound. |

| TFA with Triethylsilane (TES) | Cleavage and concomitant reduction. | Stereoselective formation of the saturated thiomorpholine ring. acs.orgbiocrick.com |

Stereoselective Synthetic Pathways

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. For this compound, which contains at least one chiral center at the C3 position, stereoselective synthesis is crucial.

Control of Chiral Centers in this compound Synthesis

The primary chiral center in the parent compound is at the C3 position, which originates from the α-carbon of the cysteine precursor. Preserving the stereochemical integrity of this center and controlling the formation of new stereocenters are key challenges.

In the polymer-supported synthesis starting from Fmoc-Cys(Trt)-OH, the stereochemistry at C3 is retained from the L-cysteine starting material. acs.orgbiocrick.com A new stereocenter can be generated during the cyclization and reduction process. Research has shown that the inclusion of triethylsilane (TES) in the trifluoroacetic acid (TFA) cleavage cocktail is instrumental in yielding a specific configuration at the newly formed chiral center, demonstrating stereochemical control. acs.orgbiocrick.com

Another approach involves a stereospecific synthesis starting from D-cysteine methyl ester hydrochloride. patsnap.com This method relies on a sequence of mercapto protection, condensation, and de-protection/cyclization reactions. The inherent chirality of the starting material dictates the stereochemistry of the final product, highlighting a strategy of chiral pool synthesis. patsnap.com

Diastereoselective and Enantioselective Approaches

Synthetic methods are often designed to selectively produce a single diastereomer or enantiomer.

The polymer-supported synthesis of N-acyl/sulfonyl thiomorpholine derivatives has been shown to be stereoselective. acs.orgthieme-connect.com The specific conditions of the cleavage and cyclization, particularly the use of TES, lead to a defined stereochemistry of the final product, indicating a diastereoselective process. acs.org

Alternative enantioselective strategies have been developed for related heterocyclic systems, which can be adapted for thiomorpholine synthesis. One such method involves the SN2-type ring opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular ring closure. acs.orgresearchgate.net This approach offers a highly regio- and stereoselective route to substituted morpholines and, by extension, thiomorpholines, allowing for the synthesis of nonracemic products in high yield and enantioselectivity. acs.org

Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Green chemistry approaches to this compound synthesis focus on using safer solvents, reducing waste, and employing catalytic methods.

Historically, some of the earliest syntheses of related sulfur-containing amino acid metabolites were performed in aqueous conditions. researchgate.net These methods, developed by the Cavallini school, align with modern green chemistry principles by utilizing water as a solvent. researchgate.netmdpi.com For example, the chemical reduction of sulfur-containing cyclic ketimines to produce saturated thiomorpholine rings can be achieved using sodium borohydride (B1222165) in an aqueous solution. mdpi.com

More recent green initiatives aim to improve atom economy and reduce waste. This includes replacing traditional amidation catalysts with more environmentally friendly boron-based reagents. vulcanchem.com Furthermore, the development of continuous flow chemistry presents a sustainable alternative. A two-step telescoped continuous flow process for generating the parent thiomorpholine ring has been developed, utilizing a photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization. acs.org This method uses low amounts of a photocatalyst and can be performed under highly concentrated conditions, improving efficiency and safety. acs.org

Functionalization and Derivatization Strategies

The this compound scaffold can be modified at several positions to explore structure-activity relationships and generate diverse chemical libraries. Key sites for functionalization include the ring nitrogen, the carboxylic acid group, and the sulfur atom.

N-Functionalization: The secondary amine of the thiomorpholine ring is a prime target for derivatization. In solid-phase synthesis, the nitrogen can be readily acylated or sulfonylated after Fmoc deprotection and before cleavage from the resin. acs.orgthieme-connect.com This allows for the introduction of a wide array of substituents. Another common derivatization is the formation of N-carboxamides, which can be achieved by reacting the thiomorpholine nitrogen with various isocyanates or through other coupling reactions. mdpi.com The nitrogen can also be protected with groups like tert-butoxycarbonyl (Boc), which stabilizes the compound during subsequent synthetic steps and can be removed under acidic conditions. vulcanchem.com

Carboxylic Acid Derivatization: The carboxylate group at the C3 position can be converted into amides, esters, or other functional groups. For analytical purposes, it can be reacted with chiral derivatizing agents, such as (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE), to facilitate the separation of enantiomers by HPLC. researchgate.net

Sulfur Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. nih.gov This modification significantly alters the polarity, hydrogen bonding capacity, and geometry of the molecule, providing a direct route to new analogues. nih.gov

Synthesis of N-Acylated Thiomorpholine-3-carboxylates

N-acylation is a fundamental transformation for modifying the properties of the this compound scaffold. This reaction involves the introduction of an acyl group onto the nitrogen atom of the thiomorpholine ring.

One common method for N-acylation is the reaction of this compound with an acylating agent such as an acid anhydride (B1165640) or an acyl chloride. evitachem.com For instance, 4-acetylthiomorpholine-3-carboxylic acid can be synthesized by treating the parent thiomorpholine derivative with acetic anhydride or acetyl chloride. evitachem.com The reaction conditions typically involve the use of an organic solvent like dichloromethane or toluene (B28343) and may require heating under reflux to achieve optimal yields. evitachem.com Basic or acidic catalysts can also be employed to facilitate the reaction, depending on the specific substrates. evitachem.com

Solid-phase synthesis offers a powerful alternative for creating libraries of N-acylated derivatives. This approach involves immobilizing an appropriate precursor, such as Fmoc-Cys(Trt)-OH, on a resin support. nih.gov Subsequent steps of N-alkylation and N-acylation can then be performed, followed by cleavage from the resin to yield the desired N-acyl thiomorpholine-3-carboxylic acid derivatives. nih.govgoogle.com This methodology allows for the systematic variation of the acyl group, providing access to a wide range of analogs for structure-activity relationship studies.

| Reagent/Method | Product | Typical Conditions |

| Acetic anhydride or Acetyl chloride | 4-Acetylthiomorpholine-3-carboxylic acid | Dichloromethane or toluene, reflux evitachem.com |

| Solid-phase synthesis (from immobilized Fmoc-Cys(Trt)-OH) | N-Acyl thiomorpholine-3-carboxylic acid derivatives | Resin support, sequential acylation, cleavage nih.govgoogle.com |

Esterification of the Carboxylic Acid Moiety

Esterification of the carboxylic acid group at the C-3 position is a crucial step for further functionalization or for modulating the pharmacokinetic profile of this compound derivatives.

The Fischer esterification is a classic and widely used method. chemistrysteps.com This reaction involves treating the carboxylic acid with an alcohol (often in large excess to serve as the solvent) in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. chemistrysteps.comtamu.edu The mixture is typically heated to reflux to drive the equilibrium towards the ester product. chemistrysteps.comscienceready.com.au This method is particularly well-suited for simple alcohols like methanol (B129727) and ethanol. tamu.educerritos.edu

For substrates that are sensitive to strong acidic conditions, the Steglich esterification provides a milder alternative. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). harvard.edu

Another approach is the two-step process involving the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the desired alcohol to form the ester. harvard.edu Alkylation of the carboxylate with an alkyl halide, such as methyl iodide, can also be employed to produce the corresponding methyl ester. harvard.edu

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction, often uses excess alcohol as solvent, requires heat. chemistrysteps.comtamu.edu |

| Steglich Esterification | Alcohol, DCC or DIC, DMAP | Milder conditions, suitable for acid-sensitive substrates. harvard.edu |

| Acid Chloride Formation | SOCl₂ or Oxalyl Chloride, then Alcohol | Two-step process, involves a reactive intermediate. harvard.edu |

| Alkylation | Alkyl Halide (e.g., MeI) | Alkylates the carboxylate anion. harvard.edu |

Oxidation and Reduction Transformations

The thiomorpholine ring offers sites for both oxidation and reduction, allowing for the synthesis of a wider range of derivatives with modified electronic and conformational properties.

Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. nih.gov Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). smolecule.com The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. nih.gov For example, oxidation of a thiomorpholine derivative with m-CPBA can yield the corresponding sulfone. nih.gov In some cases, oxidation of a thioether precursor can be performed before cyclization to form the thiomorpholine ring. nih.gov

Reduction: The carboxylic acid moiety of this compound can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com For derivatives that contain a ketone, such as the lactam 5-oxothiomorpholine-3-carboxylic acid, the carbonyl group can be reduced to a secondary alcohol using milder reducing agents like sodium borohydride (NaBH₄). masterorganicchemistry.com A two-step procedure involving esterification followed by reduction with a sodium borohydride-methanol system in THF has also been reported for the conversion of aromatic carboxylic acids to their corresponding alcohols, a method that could be applicable to thiomorpholine derivatives. ias.ac.in

| Transformation | Reagent | Product |

| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound sulfone nih.gov |

| Oxidation | Hydrogen Peroxide (H₂O₂) | This compound sulfoxide/sulfone nih.gov |

| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Thiomorpholin-3-ylmethanol evitachem.com |

| Reduction of Ketone | Sodium Borohydride (NaBH₄) | 5-Hydroxythiomorpholine-3-carboxylic acid |

Introduction of Diverse Side Chains and Substituents

The introduction of various side chains and substituents onto the this compound scaffold is a key strategy for exploring structure-activity relationships and optimizing biological activity.

The nitrogen atom of the thiomorpholine ring is a common site for substitution. N-alkylation can be achieved by reacting the thiomorpholine derivative with an appropriate alkyl halide. chemenu.com For example, a but-3-en-2-yl group has been introduced at the 4-position via alkylation with a but-3-en-2-yl halide. Solid-phase synthesis is also a powerful tool for introducing diversity at the nitrogen atom, allowing for the creation of libraries of N-alkylated and N-acylated derivatives. nih.govgoogle.com

Substitution can also be achieved at other positions of the ring. For example, N-aryl-substituted thiomorpholine-3,5-diones have been synthesized from 3-thiaglutaric acid and the corresponding aniline (B41778). researchgate.net This demonstrates the feasibility of introducing substituents on the nitrogen atom that are more complex than simple alkyl or acyl groups.

| Position of Substitution | Method | Example Substituent |

| N-4 | N-Alkylation with alkyl halide | But-3-en-2-yl |

| N-4 | Solid-phase synthesis | Various alkyl and acyl groups nih.govgoogle.com |

| N-4 | Reaction with an aniline (to form a dione) | Aryl groups researchgate.net |

Formation of Lactam Structures

The formation of a lactam ring within the this compound framework leads to conformationally constrained analogs, which can have profound effects on biological activity. A key example is (3R)-5-oxothiomorpholine-3-carboxylic acid, a lactam antibiotic. scienceready.com.aucerritos.edu

One synthetic route to this lactam involves the intramolecular cyclization of a suitable precursor. For example, N-terminal S-carbamoylmethylcysteine, which can be formed from the reaction of cysteine with iodoacetamide, can undergo cyclization with the loss of ammonia (B1221849) to yield 5-oxothiomorpholine-3-carboxylic acid. researchgate.net This reaction has been observed to occur under physiological conditions (0.1 M NH₄HCO₃ at 37°C). researchgate.net Similarly, S-carboxymethylcysteine, formed from the reaction of cysteine with iodoacetic acid, has been shown to undergo intramolecular cyclization to form the same lactam, also referred to as 3-oxo-(2H,3H,5H,6H-1,4-thiazine)-5-carboxylic acid. nih.govveeprho.com

Another general approach to lactam formation is the Castagnoli-Cushman reaction, which involves the reaction of an imine with a cyclic anhydride. While this has been demonstrated for the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives, the principle can be adapted for the synthesis of thiomorpholine-based lactams. The synthesis of thiomorpholine-3,5-diones, which are dilactams, has been achieved through the reaction of 3-thiaglutaric acid with anilines, followed by cyclization. researchgate.net

| Precursor | Product | Key Reaction |

| N-terminal S-Carbamoylmethylcysteine | 5-Oxothiomorpholine-3-carboxylic acid | Intramolecular cyclization (loss of NH₃) researchgate.net |

| S-Carboxymethylcysteine | 5-Oxothiomorpholine-3-carboxylic acid | Intramolecular cyclization nih.gov |

| 3-Thiaglutaric acid and aniline | N-Aryl-thiomorpholine-3,5-dione | Amidation followed by cyclization researchgate.net |

Amidation Reactions for this compound Derivatives

The conversion of the carboxylic acid group of this compound into an amide is a widely used transformation in the synthesis of biologically active molecules, including peptide mimetics.

A variety of coupling agents can be employed for this purpose. Reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) and N,N'-diisopropylcarbodiimide (DIC) are effective for promoting amide bond formation between thiomorpholine-3-carboxylic acid and an amine. google.com The use of TBTU at low temperatures can improve yields and purity, while DIC can sometimes lead to side products through O- to N-acyl migration with highly nucleophilic amines.

Direct amidation methods have also been developed. For example, borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to be effective reagents for the direct synthesis of amides from carboxylic acids and amines, often with high conversions and operational simplicity. acs.org

For more complex syntheses, such as in peptide chemistry, protected forms of this compound are often used. For example, 4-Boc-thiomorpholine-3-carboxylic acid amide can be used in solid-phase peptide synthesis (SPPS). tamu.edu The Boc (tert-butoxycarbonyl) protecting group on the nitrogen allows for controlled, sequential coupling reactions. tamu.edu

| Method | Reagents | Application |

| Coupling Agent-Mediated Amidation | TBTU, N-methylmorpholine | General amide synthesis google.com |

| Coupling Agent-Mediated Amidation | DIC | General amide synthesis (potential for side products) |

| Direct Amidation | B(OCH₂CF₃)₃ | Direct conversion of carboxylic acid and amine to amide acs.org |

| Solid-Phase Peptide Synthesis | 4-Boc-thiomorpholine-3-carboxylic acid | Incorporation into peptide chains tamu.edu |

Enzymatic and Metabolic Studies of Thiomorpholine 3 Carboxylate

Thiomorpholine-carboxylate Dehydrogenase (EC 1.5.1.25) Activity

Thiomorpholine-carboxylate dehydrogenase (EC 1.5.1.25) is a key enzyme in the metabolism of thiomorpholine-3-carboxylate. qmul.ac.ukgenome.jp It is also known by other names, including ketimine reductase and ketimine-reducing enzyme. qmul.ac.uk This enzyme belongs to the oxidoreductase family, specifically those acting on the CH-NH group of donors with NAD+ or NADP+ as the acceptor. qmul.ac.ukgenome.jp

Catalytic Reaction Mechanisms

The enzymatic reaction catalyzed by thiomorpholine-carboxylate dehydrogenase is a reversible oxidoreduction. qmul.ac.uk In the forward reaction, it catalyzes the oxidation of this compound to 3,4-dehydro-thiomorpholine-3-carboxylate, with the concomitant reduction of NAD(P)+ to NAD(P)H. qmul.ac.ukebi.ac.uk The reaction can be summarized as:

(3R)-1,4-thiomorpholine-3-carboxylate + NAD(P)+ ⇌ 3,4-dehydrothis compound (B1257499) + NAD(P)H + H+ qmul.ac.ukexpasy.org

The catalytic mechanism has been suggested to follow a classical ping-pong mechanism. nih.gov In silico docking studies propose an unusual catalytic mechanism where an active site arginine residue acts as a proton donor. mq.edu.auresearchgate.net The true substrate is thought to be the ketimine form, which exists in equilibrium with the enamine and keto-open forms. nih.gov

Substrate and Product Analysis

The primary substrate for this enzyme is (3R)-1,4-thiomorpholine-3-carboxylate. expasy.org The product of the forward reaction is 3,4-dehydrothis compound, which is the cyclic imine of the 2-oxoacid corresponding to S-(2-aminoethyl)cysteine. qmul.ac.ukgenome.jpexpasy.org In the reverse reaction, the enzyme can act on a number of other cyclic unsaturated compounds, although at a slower rate. qmul.ac.ukgenome.jpexpasy.org

| Substrate | Product |

| (3R)-1,4-thiomorpholine-3-carboxylate | 3,4-dehydrothis compound |

Cofactor Dependence (NAD+/NADP+)

Thiomorpholine-carboxylate dehydrogenase can utilize both NAD+ and NADP+ as cofactors for its catalytic activity. qmul.ac.ukebi.ac.uk The general reaction scheme reflects this dual cofactor specificity: thiomorpholine (B91149) 3-carboxylate + NAD(P)+ = 3,4-dehydro-thiomorpholine-3-carboxylate + NAD(P)H + H+. qmul.ac.uk This indicates that the enzyme can function in different metabolic contexts, depending on the intracellular availability and ratio of these nicotinamide (B372718) adenine (B156593) dinucleotides.

Role of Ketimine Reductases in this compound Metabolism

Ketimine reductases are a class of enzymes that play a crucial role in the metabolism of various amino acids by catalyzing the reduction of cyclic ketimines. mq.edu.aunih.gov These enzymes are significant in linking the nitrogen flow between several key amino acids. nih.govresearchgate.net The metabolism of this compound is a key example of the function of these enzymes.

Enzymatic Reduction of Cyclic Ketimines

Ketimine reductases catalyze the NAD(P)H-dependent reduction of the imine double bond in various cyclic ketimine substrates. uniprot.orgresearchgate.net This reduction is a critical step in the metabolic pathways of several amino acids, including lysine (B10760008) and certain sulfur-containing amino acids. mq.edu.auoup.com The products of these reductions are the corresponding saturated cyclic amino acids. oup.com For instance, the reduction of Δ1-piperideine-2-carboxylate yields L-pipecolate, a key reaction in the pipecolate pathway of lysine degradation in the brain. mq.edu.auoup.com Similarly, sulfur-containing cyclic ketimines are reduced to their respective saturated forms, such as this compound. oup.com

Identification and Characterization of Relevant Enzymes (e.g., CRYM/μ-crystallin)

A key mammalian ketimine reductase has been identified as μ-crystallin (CRYM). mq.edu.aunih.gov Initially known as a structural protein in the lens of some marsupials and as a thyroid hormone-binding protein, CRYM was later discovered to possess enzymatic activity. mq.edu.aunih.govwikipedia.org It catalyzes the reduction of cyclic ketimines, including those derived from sulfur-containing amino acids. uniprot.orgoup.com

CRYM, also known as NADP-regulated thyroid-hormone-binding protein (THBP), efficiently catalyzes the reduction of cyclic ketimines like Δ1-piperideine-2-carboxylate (P2C) and Δ1-pyrroline-2-carboxylate (Pyr2C). uniprot.orgwikipedia.org It also acts on sulfur-containing substrates such as 3,4-dehydrothis compound (also referred to as aminoethylcysteine (B1238168) ketimine or AECK). uniprot.orgwikipedia.org The enzyme's activity is potently inhibited by thyroid hormones, suggesting a regulatory link between thyroid hormone bioavailability and amino acid metabolism. oup.comnih.govwikipedia.org

| Enzyme | Synonyms | Substrates | Products | Cofactor |

| Thiomorpholine-carboxylate dehydrogenase | Ketimine reductase, CRYM, μ-crystallin | 3,4-dehydrothis compound, Δ1-piperideine-2-carboxylate, Δ1-pyrroline-2-carboxylate | (3R)-1,4-thiomorpholine-3-carboxylate, L-pipecolate, L-proline | NAD+, NADP+ |

Inhibition and Regulation of Enzymatic Activity

The enzymatic pathways involving this compound and its precursors are subject to specific inhibition and regulation. The enzyme μ-crystallin (CRYM), also identified as thiomorpholine-carboxylate dehydrogenase, is a key player in the metabolism of related cyclic ketimines. hmdb.caoup.comassaygenie.com Research has demonstrated that thyroid hormones, particularly triiodothyronine (T3), act as potent reversible inhibitors of CRYM's ketimine reductase activity. oup.comassaygenie.com This inhibition suggests a regulatory link between thyroid hormone bioavailability and the metabolism of certain amino acids. The binding of the thyroid hormone to CRYM is strong, and conversely, the binding of the cyclic ketimine substrate can compete with T3 binding, indicating a reciprocal regulation mechanism where enzyme activity could influence the intracellular levels of free T3. oup.com

In a different metabolic context, the bioactivation of L-thiomorpholine-3-carboxylate (L-TMC) can be influenced by inhibitors of L-amino acid oxidase. nih.gov The cytotoxicity induced by L-TMC in isolated rat kidney cells was found to be inhibited by L-alpha-hydroxyisocaproic acid, which is a substrate for L-amino acid oxidase. nih.gov This finding indicates that substances that compete for the active site of L-amino acid oxidase can regulate the metabolic transformation of L-TMC. nih.gov

| Enzyme | Substrate(s) | Product(s) | Inhibitor(s) |

| μ-Crystallin (CRYM) / Thiomorpholine-carboxylate dehydrogenase | Aminoethylcysteine ketimine, Lanthionine (B1674491) ketimine (LK), Cystathionine (B15957) ketimine (CysK) | This compound, 1,4-Thiomorpholine-3,5-dicarboxylic acid (TMDA) | Thyroid Hormone (T3) |

| L-Amino Acid Oxidase | L-Thiomorpholine-3-carboxylate (L-TMC) | 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid | L-alpha-hydroxyisocaproic acid |

Bioactivation Pathways and Mechanisms

The bioactivation of this compound is a critical process that converts the compound into a more reactive form. This transformation is primarily enzymatic, with L-amino acid oxidase playing a central role in initiating the process, particularly in renal tissues. nih.gov This bioactivation is characterized by the formation of unstable intermediates that are key to the compound's subsequent metabolic fate. nih.gov

Role of L-Amino Acid Oxidase in this compound Transformation

L-amino acid oxidase, an enzyme purified from rat kidney, is responsible for the metabolic transformation of L-thiomorpholine-3-carboxylate (L-TMC). nih.gov Studies using rat kidney cytosol demonstrated that the incubation of L-TMC leads to the formation of a product with a distinct absorbance at 300 nm, a process accompanied by oxygen consumption. nih.gov The activity was inhibited by a substrate of L-amino acid oxidase, confirming the enzyme's role. nih.gov This enzymatic reaction is an oxidative deamination process that converts the amino acid into an unstable imine intermediate, which is a crucial step in the bioactivation pathway of L-TMC. nih.gov

Metabolite Identification and Intermediates

The primary intermediate formed during the L-amino acid oxidase-catalyzed bioactivation of L-TMC has been identified as the imine, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov Evidence for this intermediate was obtained through experiments where the absorbance of the metabolite was quenched by reducing agents like sodium borohydride (B1222165). nih.gov Furthermore, when L-TMC was incubated with rat kidney cytosol and then treated with sodium borodeuteride, analysis showed the formation of deuterated TMC ([2H]TMC), confirming the transient existence of the imine. nih.gov

In a related pathway, this compound itself is the product of an enzymatic reduction. oup.com It is formed from the reduction of aminoethylcysteine ketimine, a sulfur-containing cyclic ketimine, by the enzyme μ-crystallin (CRYM). oup.com

Metabolic Interconnections with Sulfur-Containing Amino Acid Pathways

This compound and its analogs are closely linked to the metabolism of sulfur-containing amino acids. wiley.comscienceopen.com These pathways involve the transformation of key amino acids like cysteine and its derivatives into cyclic compounds. wiley.commdpi.com

Relationship to Cysteine and Lanthionine Metabolism

The metabolic origins of this compound are tied to cysteine derivatives. L-thiomorpholine-3-carboxylate (L-TMC) is a cyclized analog of S-(2-chloroethyl)-L-cysteine. nih.gov Furthermore, the precursor to this compound, aminoethylcysteine ketimine, is derived from the metabolism of S-(2-aminoethyl)-L-cysteine (thialysine), another cysteine analog. oup.comdntb.gov.ua

The metabolism of lanthionine, a thioether amino acid, also leads to related thiomorpholine structures. wiley.comgoogle.com Lanthionine ketimine (LK), formed from lanthionine, is enzymatically reduced to form 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA), a dicarboxylated analog of this compound. wiley.comgoogle.com These reactions highlight a metabolic network where various sulfur-containing amino acids can be converted into cyclic imines (ketimines) and subsequently reduced to stable thiomorpholine derivatives. mdpi.com

Biosynthesis of this compound Analogs

The biosynthesis of analogs of this compound follows a common pattern involving the reduction of cyclic sulfur-containing ketimines. mdpi.com An NAD(P)H-dependent reductase enzyme found in animal tissues mediates the biological synthesis of these saturated heterocyclic compounds. wiley.commdpi.com

A prominent example is the formation of 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA). Its precursor, lanthionine ketimine (LK), is enzymatically reduced to yield the stable TMDA. wiley.comgoogle.com Similarly, other ketimines such as cystathionine ketimine (CK) can be reduced to produce their corresponding saturated derivatives, like 1,4-hexahydrothiazepine-3,5-dicarboxylic acid (cyclothionine). wiley.com These reduced products are significantly more stable than their parent ketimines. wiley.com

Investigation of this compound in Cellular Metabolic Systems (in vitro models)

The metabolic activity and cellular impact of this compound (TMC) have been explored using various in vitro models, providing foundational knowledge of its biochemical behavior. One key area of investigation has been its metabolism in isolated rat kidney cells. nih.gov In these studies, L-Thiomorpholine-3-carboxylate was shown to be cytotoxic in a time- and concentration-dependent manner. nih.gov This bioactivity is linked to its metabolism by the enzyme L-amino acid oxidase, which is present in the kidney cytosol. nih.gov The enzymatic reaction leads to the formation of an intermediate imine, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, a process accompanied by oxygen consumption. nih.gov This bioactivation appears to be a critical step in the compound's cellular effects. nih.gov

Further enzymatic studies have identified Thiomorpholine-carboxylate dehydrogenase (CRYM) as another key enzyme in its metabolic pathway. hmdb.caassaygenie.com This enzyme is understood to catalyze the reduction of imine bonds and is specifically involved in the reaction where this compound is converted to 3,4-dehydro-thiomorpholine-3-carboxylate. hmdb.ca

A more complex in vitro system, designed to mimic the interactions between the gut and the liver, has also been employed to study compounds related to lipid metabolism. A co-culture model using Caco-2/HT29 intestinal cells and HepG2 liver cells was developed to investigate the effects of fermented barley β-glucans. nih.gov Within this system, metabolomics analysis identified this compound as a significant differential metabolite associated with the observed metabolic changes. nih.gov

| In Vitro Model | Key Enzyme(s) Investigated | Primary Findings | Reference |

|---|---|---|---|

| Isolated Rat Kidney Cells | L-amino acid oxidase | Metabolizes L-TMC to a cytotoxic imine intermediate. | nih.gov |

| Purified Enzyme Assays | Thiomorpholine-carboxylate dehydrogenase (CRYM) | Catalyzes the conversion of TMC to 3,4-dehydro-thiomorpholine-3-carboxylate. | hmdb.ca |

| Gut-Liver Axis Co-culture (Caco-2/HT29 and HepG2 cells) | Not specified | Identified as a key differential metabolite in a system demonstrating lipid-lowering effects. | nih.gov |

Impact on Specific Metabolic Processes (e.g., lipid metabolism)

Research utilizing in vitro models has pointed towards the involvement of this compound in lipid metabolism. In the gut-liver axis co-culture system overloaded with oleic acid, the presence of fermented barley β-glucans led to a significant reduction in lipid droplets and triacylglycerol levels in the HepG2 liver cells. nih.gov The metabolomics analysis of this system revealed that this compound was a unique extracellular metabolite produced during this process, suggesting its role in the observed lipid-lowering effects. nih.gov

This finding is consistent with broader research on related sulfur-containing compounds and thiomorpholine derivatives, which have also been shown to possess hypolipidemic properties. mdpi.com For instance, certain valproic acid conjugates containing a thiomorpholine moiety have demonstrated the ability to decrease total cholesterol, triglycerides, and LDL-cholesterol in animal models. mdpi.com Similarly, other sulfur-substituted fatty acid analogues have been found to ameliorate hyperlipidemia by inhibiting fatty acid synthesis and inducing the beta-oxidation of fatty acids. nih.gov These studies collectively support the hypothesis that the thiomorpholine structure contributes to the regulation of lipid metabolic pathways.

Correlation with Gene Expression Profiles (e.g., PPARα, ACOX-1)

A significant finding from the in vitro gut-liver axis model was the strong correlation between the levels of this compound and the expression of key genes that regulate lipid metabolism. nih.gov Peroxisome proliferator-activated receptor-alpha (PPARα) is a transcription factor highly expressed in the liver that plays a central role in orchestrating the expression of genes involved in fatty acid oxidation. nih.govsemanticscholar.org Acyl-CoA oxidase 1 (ACOX-1) is a primary PPARα-responsive gene, and its product is the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway. nih.govnih.gov

In the co-culture study, the treatment that resulted in elevated levels of this compound also significantly increased the gene expression of both PPARα and ACOX-1 in the HepG2 cells. nih.gov Metabolomics analysis established a direct and strong negative correlation between the concentration of this compound and the expression levels of these genes. nih.gov This suggests that this compound may be a biomarker or an intermediate metabolite in a pathway that influences the PPARα-mediated upregulation of fatty acid oxidation. nih.gov

| Metabolite | Gene Target | Correlation Coefficient (r) | Significance (p-value) | Observed Effect | Reference |

|---|---|---|---|---|---|

| This compound | PPARα | -0.68 | <0.01 | Strong negative correlation with gene expression. | nih.gov |

| ACOX-1 | -0.76 | <0.01 | Strong negative correlation with gene expression. | nih.gov |

Biological Activities and Molecular Mechanisms of Thiomorpholine 3 Carboxylate Derivatives Excluding Clinical Applications

Antimicrobial Activity Investigations (in vitro)

The antimicrobial potential of thiomorpholine (B91149) derivatives has been explored against a variety of bacterial and fungal strains. These studies indicate that the thiomorpholine scaffold is a viable backbone for the development of new antimicrobial agents.

Thiomorpholine-3-carboxylate derivatives and related compounds have demonstrated notable antibacterial properties. For instance, (3R)-5-Oxothiomorpholine-3-carboxylic acid is recognized as a lactam antibiotic. Studies have shown that various thiomorpholine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

One study on 1-chloro-2-isocyanatoethane derivatives of thiomorpholine found them to be inactive against the tested Gram-negative organisms. However, they showed activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) value of 64 μg/ml against Staphylococcus aureus. plos.org In contrast, other research has indicated a broader spectrum of activity. Derivatives of thieno[3,2-d]pyrimidine (B1254671) incorporating a thiomorpholine moiety have shown good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. ajrconline.orgresearchgate.net Similarly, certain naphthylthiazole derivatives bearing a thiomorpholine group have been tested against a panel of bacteria, showing varying degrees of inhibition. alliedacademies.org

The thiomorpholine analogue of the antibiotic linezolid, known as sutezolid (B1681842) (PNU-100480), has been found to be active against Mycobacterium tuberculosis, including drug-resistant strains. jst.go.jp Another derivative, N-Boc-thiomorpholine-3-COOH, has also been reported to have antibacterial activity against S. aureus.

| Derivative Class | Bacterial Strain | Activity | Reference |

| 1-chloro-2-isocyanatoethane-thiomorpholine | Staphylococcus aureus | MIC: 64 µg/ml | plos.org |

| 1-chloro-2-isocyanatoethane-thiomorpholine | Gram-negative bacteria | No activity | plos.org |

| Thieno[3,2-d]pyrimidine-thiomorpholine | S. aureus, B. subtilis (Gram+) | Good activity | ajrconline.org |

| Thieno[3,2-d]pyrimidine-thiomorpholine | E. coli, P. aeruginosa (Gram-) | Good activity | ajrconline.org |

| Naphthylthiazole-thiomorpholine | P. aeruginosa | MIC: 62.5 µg/ml | alliedacademies.org |

| Sutezolid (thiomorpholine analogue of linezolid) | Mycobacterium tuberculosis | Active | jst.go.jp |

| (3R)-5-Oxothiomorpholine-3-carboxylic acid | Various resistant bacteria | Significant inhibition |

The antifungal potential of thiomorpholine derivatives has also been evaluated. Research on thieno[3,2-d]pyrimidine derivatives containing a thiomorpholine group showed that certain compounds possess good activity against the fungal species Aspergillus niger and Candida albicans. ajrconline.org

Similarly, a study on naphthylthiazole derivatives reported that a compound with a 4-methylpiperidine (B120128) group exhibited equipotent antifungal effects on C. albicans and Candida glabrata when compared to the standard drug ketoconazole. alliedacademies.org Other derivatives in the same study showed notable activity against C. albicans. alliedacademies.org However, not all thiomorpholine derivatives display antifungal properties; for example, 1-chloro-2-isocyanatoethane derivatives of thiomorpholine were found to be insensitive against the yeast strains tested. plos.org

| Derivative Class | Fungal Strain | Activity | Reference |

| Thieno[3,2-d]pyrimidine-thiomorpholine | Aspergillus niger | Good activity | ajrconline.org |

| Thieno[3,2-d]pyrimidine-thiomorpholine | Candida albicans | Good activity | ajrconline.org |

| Naphthylthiazole-thiomorpholine | Candida albicans | Remarkable activity | alliedacademies.org |

| Naphthylthiazole-thiomorpholine | Candida glabrata | Equipotent to ketoconazole | alliedacademies.org |

| 1-chloro-2-isocyanatoethane-thiomorpholine | Yeast strains | Not sensitive | plos.org |

Several molecular mechanisms have been proposed for the antimicrobial action of this compound derivatives. A primary mechanism identified for (3R)-5-Oxothiomorpholine-3-carboxylic acid is the inhibition of bacterial protein synthesis by binding to ribosomal sites. smolecule.com This compound is described as a lactam antibiotic that acts as an analogue of penicillin but demonstrates a higher affinity for the bacterial ribosome. smolecule.com

In silico studies have suggested other potential targets. For 1-chloro-2-isocyanatoethane derivatives of thiomorpholine, docking studies indicated a high affinity for DNA gyrase, a validated antibacterial drug target. plos.org Another mechanism involves bioactivation. L-Thiomorpholine-3-carboxylic acid can be metabolized by L-amino acid oxidase in rat kidney cells to form a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, which is linked to its cytotoxic effects. nih.gov

Antiproliferative and Anticancer Studies (in vitro)

In vitro studies have demonstrated that various derivatives of thiomorpholine possess cytotoxic effects against a range of human cancer cell lines.

The antiproliferative activity of thiomorpholine derivatives has been documented across multiple cancer types. A thiomorpholine-substituted thieno[2,3-c]pyridine (B153571) derivative (compound 6i) showed potent, concentration-dependent inhibition of various cancer cell lines. mdpi.com At a concentration of 100 μM, it achieved 95.33% inhibition in breast cancer (MCF7), 94.04% in head and neck cancer (HSC3), 92.53% in colorectal cancer (RKO), and 83.92% in another breast cancer line (T47D). mdpi.com

Betulin (B1666924) acid ester derivatives incorporating a thiomorpholine moiety also exhibited varied activity. Thiomorpholine amides of succinic and citraconic acid showed high potency against leukemia cells (MV4-11), with IC₅₀ values of 3.16 µM and 4.23 µM, respectively. nih.gov However, other thiomorpholine derivatives in the same study lost activity against the MV4-11 line and showed high IC₅₀ values (>46.11 µM) against breast (MCF-7) and prostate (PC-3) cancer cell lines. nih.gov

Other studies have reported the cytotoxic effects of N-(3-methoxyphenyl)thiomorpholine-2-carboxamide 1,1-dioxide hybrids against MCF-7, HeLa (cervical cancer), and A-549 (lung cancer) cell lines, with some derivatives showing IC₅₀ values as low as 11.92 µM. researchgate.net

| Derivative Class | Cancer Cell Line | Cell Line Type | IC₅₀ / % Inhibition | Reference |

| Thieno[2,3-c]pyridine-thiomorpholine (6i) | MCF7 | Breast | 95.33% at 100 µM | mdpi.com |

| Thieno[2,3-c]pyridine-thiomorpholine (6i) | HSC3 | Head and Neck | 10.8 µM | mdpi.com |

| Thieno[2,3-c]pyridine-thiomorpholine (6i) | RKO | Colorectal | 12.4 µM | mdpi.com |

| Thieno[2,3-c]pyridine-thiomorpholine (6i) | T47D | Breast | 11.7 µM | mdpi.com |

| Betulin acid ester-thiomorpholine (2d) | MV4-11 | Leukemia | 3.16 µM | nih.gov |

| Betulin acid ester-thiomorpholine (3d) | MV4-11 | Leukemia | 4.23 µM | nih.gov |

| Betulin acid ester-thiomorpholine | MCF-7, PC-3 | Breast, Prostate | >46.11 µM | nih.gov |

| N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide (7h) | HeLa | Cervical | 11.92 µM | researchgate.net |

| N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide (7h) | MCF-7 | Breast | 12.54 µM | researchgate.net |

| N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide (7h) | A-549 | Lung | 14.12 µM | researchgate.net |

A critical aspect of anticancer drug development is selectivity, meaning the compound should be more toxic to cancer cells than to healthy cells. Several studies on thiomorpholine derivatives have addressed this.

The potent thieno[2,3-c]pyridine derivative (compound 6i) was tested against a normal human fibroblast cell line (PDL) and showed no toxicity, suggesting a high degree of selectivity for cancer cells. mdpi.com Similarly, betulin acid ester derivatives with a thiomorpholine group were evaluated against the normal mouse fibroblast cell line BALB/3T3. nih.gov While some derivatives showed high activity against the normal cell line, the thiomorpholine amides of succinic (2d) and citraconic (3d) acid demonstrated promising selectivity indices of 15.8 and 11.8, respectively, for leukemia cells over the normal fibroblasts. nih.gov

However, not all thiomorpholine derivatives exhibit this favorable selectivity. A study on aminophthalazinone derivatives found that while the compounds were cytotoxic to human colon (HT-29) and prostate (PC-3) cancer cells, they were also similarly or even more cytotoxic to the control L-929 mouse fibroblast cell line, which is an undesirable characteristic. beilstein-journals.org

Exploration of Underlying Mechanisms (e.g., enzyme inhibition, apoptosis induction)

The biological activities of this compound derivatives are frequently rooted in their ability to interact with and modulate key biological molecules, leading to mechanisms such as enzyme inhibition and the induction of apoptosis.

Enzyme Inhibition: A primary mechanism of action for many thiomorpholine derivatives is the inhibition of specific enzymes. For instance, isatin (B1672199) sulfonamide analogues incorporating a thiomorpholine ring have been identified as potent inhibitors of caspase-6, an enzyme involved in apoptosis and neurodegenerative diseases. acs.org These compounds, such as analogues 13a, 13b, and 13c , exhibit high nanomolar potency and show moderate selectivity for caspase-6 over the related caspase-3. acs.org The thiomorpholine ring appears crucial for this selectivity, as comparable isatin analogues without it tend to be more potent against caspase-3. acs.org

Another significant class of enzymes targeted by these derivatives is the matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression. Prinomastat , a synthetic hydroxamic acid derivative containing a thiomorpholine scaffold, is a selective inhibitor of MMPs, specifically targeting MMP-2, -3, -9, -13, and -14. nih.gov Similarly, thiomorpholine-based sulfonamide hydroxamates have been developed as inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), a key regulator of inflammation. wiley.comidrblab.net

Furthermore, thiomorpholine-bearing compounds have been designed and synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. researchgate.net Derivatives such as compounds 4c, 4d, and 4f from one study showed significant DPP-IV inhibition in vitro. researchgate.net

Apoptosis Induction: The inhibition of caspases directly links thiomorpholine derivatives to the modulation of apoptosis, or programmed cell death. By inhibiting caspase-6, isatin sulfonamide thiomorpholine analogues can interfere with apoptotic pathways. acs.org Other derivatives have been shown to actively induce apoptosis. For example, certain betulin acid ester derivatives featuring a thiomorpholine moiety trigger apoptosis in cancer cells by activating caspase-3/7. nih.gov Specifically, succinic and citraconic acid amides with thiomorpholine (2d and 3d , respectively) were identified as promising anti-leukemia candidates due to their ability to induce apoptosis. nih.gov In contrast, some thieno[2,3-c]pyridine derivatives bearing a thiomorpholine substitution have been found to induce cell death through non-apoptotic mechanisms, suggesting alternative pathways for their cytotoxic effects. mdpi.com

Anti-inflammatory Properties and Enzyme Inhibition (in vitro)

This compound derivatives have demonstrated notable anti-inflammatory potential in various in vitro studies, largely through their interaction with inflammatory pathways and the inhibition of key enzymes that mediate inflammatory responses.

Derivatives of thiomorpholine have been shown to modulate inflammatory processes. Conjugates of thiomorpholine with antioxidant acids like ferulic acid and sinapic acid exhibit considerable anti-inflammatory activity. nih.gov These compounds are believed to interfere with the complex cascade of events that lead to inflammation, partly through their antioxidant capabilities which can quell oxidative stress, a known component of inflammatory tissue damage. nih.govmdpi.com Valproic acid conjugates with thiomorpholine have also been synthesized and shown to reduce acute inflammation, suggesting a direct or indirect modulation of inflammatory signaling pathways. mdpi.com

A more direct mechanism for the anti-inflammatory effects of these derivatives is the inhibition of enzymes central to the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).

An amide derivative of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, which incorporates a thiomorpholine ring, was found to be a significant inhibitor of COX-2 while showing low activity against COX-1. mdpi.com This selectivity for COX-2 is a desirable trait for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies suggest that the thiomorpholine derivative's affinity for COX-2 is due to its ability to form multiple electrostatic interactions within the enzyme's active site. mdpi.com

Several thiomorpholine derivatives have also been reported to inhibit soybean lipoxygenase, an enzyme often used as a model for human LOXs which are involved in the synthesis of inflammatory mediators. mdpi.comresearchgate.net Valproic acid-thiomorpholine conjugates and thiomorpholine derivatives of cinnamic acids have both shown this inhibitory activity. nih.govmdpi.com

| Derivative Class | Specific Compound | Target Enzyme | Reported Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Isatin Sulfonamide Analogues | 13a, 13b, 13c | Caspase-6 | High nanomolar range | acs.org |

| Hydroxamic Acid Derivative | Prinomastat | MMPs (2, 3, 9, 13, 14) | Selective inhibitor | nih.gov |

| DPP-IV Inhibitors | Compound 4f | DPP-IV | 3.40 µmol/L | researchgate.net |

| Ketoprofen Amide Derivative | Compound 4 | COX-2 | Significant inhibition | mdpi.com |

| Factor Xa Inhibitor | Compound 34 | Factor Xa | 1.5 µM | mdpi.com |

Other Investigated Biological Roles

Beyond well-defined anti-inflammatory and apoptosis-inducing activities, the this compound scaffold has been utilized in research exploring other fundamental biological interactions, including its role as an enzyme substrate and its ability to bind to and modulate various proteins.

The parent compound, L-Thiomorpholine-3-carboxylic acid (L-TMC), has been identified as a substrate for the enzyme L-amino acid oxidase (LAAO). nih.gov Research has shown that rat kidney cytosol can metabolize L-TMC into an imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov This bioactivation process, catalyzed by LAAO, is a key step in the compound's metabolism and is linked to its cytotoxic effects in kidney cells. nih.gov This demonstrates that the thiomorpholine ring can be recognized and processed by specific metabolic enzymes, acting as a substrate rather than solely an inhibitor.

The unique structural and physicochemical properties of the thiomorpholine ring make it a valuable scaffold in designing molecules that bind to and modulate the function of proteins. researchgate.net Researchers use thiomorpholine-3-carboxylic acid in studies focused on protein interactions to gain insights into metabolic pathways. chemimpex.com

Derivatives have been investigated for their binding to various protein targets. For instance, some acenaphtho-pyrrole derivatives incorporating a thiomorpholine moiety have been explored as potential inhibitors of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govucsd.edu This suggests a direct binding interaction within the protein's functional domains.

Potential in Modulating Biological Pathways

Derivatives of this compound represent a versatile class of heterocyclic compounds with significant potential to modulate various biological pathways. Their unique structural features, including the thiomorpholine ring, allow for interactions with a range of biological targets like enzymes and receptors, thereby influencing cellular signaling, metabolic processes, and regulatory networks. evitachem.com The ability of the thiomorpholine core to mimic endogenous sulfur-containing biomolecules can facilitate interactions with specific receptors, including those in the neurological system. vulcanchem.com

Research indicates that these derivatives can modulate signaling pathways associated with cell growth and proliferation. evitachem.com The mechanism often involves direct interaction with molecular targets, which can lead to the inhibition of enzyme activity or the alteration of signal transduction cascades.

Enzyme Inhibition

A primary mechanism through which this compound derivatives exert their effects is through enzyme inhibition. chemimpex.com They can bind to the active site of an enzyme or alter its conformation, leading to a loss or reduction of its catalytic activity.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A notable area of investigation involves the design of thiomorpholine-based compounds as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. researchgate.net Several thiomorpholine-bearing compounds have been synthesized and screened for their DPP-IV inhibitory activity. researchgate.net The inhibitory concentrations (IC50) for some of these derivatives highlight their potential as potent modulators of this enzyme. researchgate.net

| Compound Reference | Target Enzyme | IC50 Value (µmol/L) | Source |

| Compound 16a | DPP-IV | 6.93 | researchgate.net |

| Compound 16b | DPP-IV | 6.29 | researchgate.net |

| Compound 16c | DPP-IV | 3.40 | researchgate.net |

| This table displays the in vitro inhibitory activity of selected thiomorpholine-bearing compounds against the DPP-IV enzyme. |

Decaprenylphosphoryl-β-D-ribofuranose 2′-epimerase (DprE1) Inhibition: DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Thiophene-arylamide derivatives, which share structural similarities with thiomorpholine compounds, have been identified as potent inhibitors of DprE1. nih.gov This inhibition disrupts the construction of the bacterial cell wall. nih.gov

| Compound Class | Target Enzyme | IC50 Range (µg/mL) | Source |

| Thiophene-arylamides | DprE1 | 0.2–0.9 | nih.gov |

| This table shows the inhibitory concentration range for a series of thiophene-arylamide derivatives against the DprE1 enzyme. |

Modulation of Metabolic Pathways

This compound and its derivatives are also involved in specific metabolic pathways, undergoing biotransformation and influencing cellular energy metabolism.

Bioactivation by L-amino acid oxidase (L-AAO): L-Thiomorpholine-3-carboxylic acid (L-TMC) is a cyclized analog of S-(2-chloroethyl)-L-cysteine. nih.gov In rat kidney cells, L-TMC is metabolized by the enzyme L-amino acid oxidase. nih.gov This bioactivation process leads to the formation of a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, which has been shown to be cytotoxic. nih.gov The reaction consumes oxygen and can be inhibited by substrates of L-AAO. nih.gov

Regulation by Thiomorpholine-carboxylate Dehydrogenase: The intracellular concentration of free thiomorpholine 3-carboxylate can be controlled by thiomorpholine-carboxylate dehydrogenases. hmdb.cawiley.com These enzymes are involved in energy metabolism, catalyzing the reduction of imine bonds and producing NADH and NADPH. wiley.com Specifically, the enzyme CRYM (Thiomorpholine-carboxylate dehydrogenase) is known to catalyze the reduction of imine bonds in substrates like thiomorpholine 3-carboxylate. hmdb.ca This process is thought to be involved in regulating the intracellular concentration of thyroid hormones and their access to nuclear receptors. hmdb.ca

The diverse interactions of this compound derivatives with enzymes and their roles in metabolic pathways underscore their potential as modulators of biological systems. Further research into these mechanisms continues to reveal the intricate ways in which this class of compounds can influence cellular function.

Analytical Methodologies for the Characterization and Quantification of Thiomorpholine 3 Carboxylate

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of thiomorpholine-3-carboxylate, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Variable-Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound.

¹H NMR: Proton NMR spectra are used to identify the different proton environments within the molecule. For the thiomorpholine (B91149) ring, proton signals typically appear in the range of δ 3.5–4.5 ppm for those adjacent to the sulfur atom. In derivatives, these chemical shifts can be influenced by neighboring functional groups. For instance, in t-butyl 3-carbamothioylthiomorpholine-4-carboxylate, specific proton signals have been assigned as follows: δ 5.12 (t, J = 4.8 Hz, 1H, H3), 4.29 (d, J = 13.1 Hz, 1H, H5), 3.62 (dd, J = 4.8, 13.8 Hz, 1H, H5), 3.14 (m, 1H, H2), 2.95 (dd, J = 4.8, 13.8 Hz, 1H, H2), 2.75 (dt, J = 3.9, 12.2 Hz, 1H, H6), and 2.50 (d, J = 13.1 Hz, 1H, H6). clockss.org

¹³C NMR: Carbon-13 NMR provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically deshielded and resonates at approximately δ 170 ppm. In a derivative like t-butyl 3-carbamothioylthiomorpholine-4-carboxylate, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 205.3 (C=S), 155.2 (C=O), 82.0 (C(CH₃)₃), 60.9 (C3), 41.7 (C5), 29.0 (C2), 28.3 (CH₃), and 26.0 (C6). clockss.org

Variable-Temperature NMR: Variable-temperature (VT) NMR studies can be employed to investigate the dynamic stereochemistry of thiomorpholine derivatives. researchgate.net This technique allows for the observation of changes in the NMR spectrum as a function of temperature, which can provide insights into conformational changes and energy barriers for the interconversion of diastereomers. researchgate.netnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. Key absorption bands include the carbonyl (C=O) stretch of the carboxylic acid, which typically appears around 1700 cm⁻¹. vulcanchem.com Additionally, vibrations corresponding to the S-C-N bonds in the thiomorpholine ring can be observed in the range of 600–800 cm⁻¹. vulcanchem.com In related compounds like methyl 1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylate hydrochloride, the sulfone (S=O) stretches are found between 1150-1300 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): MS analysis provides the mass-to-charge ratio (m/z) of the molecule and its fragments. In a study identifying this compound in human urine, gas chromatography-mass spectrometry (GC-MS) was used to identify the monomethylated and dimethylated derivatives of the compound. core.ac.uk

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. nfdi4chem.de For (3R)-5-oxothiomorpholine-3-carboxylic acid, the expected [M+H]⁺ ion is at m/z 162.0322, corresponding to the molecular formula C₅H₇NO₃S. HRMS can also be used to analyze fragmentation patterns, which can help in structural elucidation.

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its derivatives. usbio.net Chiral HPLC, employing a chiral stationary phase, can be used to validate the stereochemical integrity of the compound. For instance, the enantiomers of various secondary amino acids, including thiomorpholine-3-carboxylic acid, have been successfully separated using a new chiral derivatizing agent, (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, with a reversed-phase mobile phase system. researchgate.netresearchgate.net

Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap-High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-HRMS)

The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with a Q-Orbitrap High-Resolution Mass Spectrometer (HRMS) offers a highly sensitive and selective method for the analysis of this compound in biological samples. nih.govnih.gov This technique has been applied to global serum metabolomics to identify potential cancer biomarkers. nih.gov In one study, a UHPLC system with a C18 column was used for chromatographic separation, with a gradient elution program involving water and acetonitrile (B52724) with 0.1% formic acid. nih.gov The Q-Orbitrap mass spectrometer operated in full MS mode, providing high-resolution and accurate mass data for confident identification and quantification. nih.govtmrjournals.com This powerful analytical platform enables the detection of metabolites at low concentrations and provides comprehensive metabolic profiles. nih.govnih.gov

Gas Chromatography/Mass Spectrometry (GC/MS) for Derivatized Analytes

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a polar amino acid-like compound, is not directly suitable for GC analysis. Therefore, a derivatization step is necessary to increase its volatility.

A key application of this method was the identification of 1,4-thiomorpholine-3-carboxylic acid (TMA) in human urine. core.ac.uk In this research, urine extracts were treated with diazomethane, which converts the carboxylic acid and secondary amine groups into their more volatile methyl ester and N-methyl derivatives, respectively. core.ac.uk This derivatization results in the formation of both monomethylated and dimethylated products of TMA. core.ac.uk

The subsequent GC/MS analysis successfully separated and identified these derivatives. The mass spectra of the derivatized compounds extracted from urine were identical to those of authentic, derivatized TMA standards, confirming its presence. core.ac.uk The molecular ion for the monomethylated derivative was observed at m/z = 161, while the dimethylated compound showed a molecular ion at m/z = 175. core.ac.uk

A summary of the GC/MS conditions used for this analysis is provided below.

| Parameter | Specification |

| Gas Chromatograph | Pye Unicam GCD |

| Column | Supelco SPB1 fused silica (B1680970) capillary (25 m x 0.25 mm i.d.) |

| Carrier Gas | Helium (He) |

| Flow Rate | 1 ml/min |

| Injector Temperature | 170°C |

| Column Temperature Program | 80°C to 200°C at a rate of 1°C/min |

| Mass Spectrometer | LKB 2091 low-resolution MS |

| Ionization Mode | Electron Impact (EI) |

| Electron Energy | 70 eV |

| Table 1: GC/MS parameters for the analysis of derivatized this compound. core.ac.uk |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, which is essential for understanding its structure-function relationship.

While a specific crystal structure for the parent thiomorpholine-3-carboxylic acid is not widely reported, the methodology has been extensively applied to its derivatives. For instance, X-ray diffraction studies on related thiomorpholine compounds have revealed that the six-membered thiomorpholine ring typically adopts a chair conformation. vulcanchem.com Furthermore, analysis of N-aryl-substituted thiomorpholine-3,5-diones has been successfully carried out using X-ray crystallography to establish their definitive structures. researchgate.net

The general process involves growing a high-quality single crystal of the compound, which can be achieved by methods like slow evaporation of a solvent. rsc.org The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. rsc.org This technique is invaluable for confirming the absolute stereochemistry of chiral centers and understanding intermolecular interactions, such as hydrogen-bonding networks, that stabilize the crystal lattice. vulcanchem.comrsc.org

Elemental Analysis and Purity Assessment

Elemental analysis and purity assessment are fundamental quality control steps in chemical synthesis and characterization. They confirm the elemental composition and the homogeneity of the synthesized compound.